

Monoethyl Adipate: A Comprehensive Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monoethyl adipate*

Cat. No.: *B1234035*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **monoethyl adipate**, a key organic synthesis intermediate. The document details its physicochemical properties, various synthetic methodologies, and comprehensive experimental protocols. The information is curated for professionals in research, chemical synthesis, and drug development who require a thorough understanding of this compound.

Physicochemical Properties of Monoethyl Adipate

Monoethyl adipate is a monoester of adipic acid, presenting as a solid at room temperature.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its key physical and chemical properties are summarized below.

Property	Value	References
Molecular Formula	C8H14O4	[4][5][6]
Molecular Weight	174.19 g/mol	[5][6][7]
Appearance	White to off-white crystalline solid	[2][3]
Melting Point	28-29 °C	[1][3][8][9]
Boiling Point	285 °C at 760 mmHg; 180 °C at 18 mmHg	[1][3][8][10]
Density	0.98 g/mL at 25 °C	[1][8][9]
Refractive Index (n _{20/D})	1.439	[1][8][9]
Solubility	Soluble in water, alcohol, and ether.[1][2][3][8][11] Specifically, 7.60E+04 mg/L in water at 25 °C.[10]	
Flash Point	> 110 °C (> 230 °F)	[10]
Stability	Stable under normal conditions. Incompatible with bases, as well as oxidizing and reducing agents.[1][8]	

Synthesis of Monoethyl Adipate

The primary route for the synthesis of **monoethyl adipate** is the esterification of adipic acid with ethanol. Several methods have been developed to optimize this reaction, with a key challenge being the selective formation of the monoester over the diester byproduct, diethyl adipate.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed esterification method.[12] In this process, adipic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such

as sulfuric acid or hydrochloric acid.[12][13] The reaction is reversible, and thus, removal of water is crucial to drive the equilibrium towards the product.[14][15]

Synthesis via Adipic Anhydride Intermediate

An effective method to achieve high selectivity for the monoester involves a two-step process. First, adipic acid is dehydrated to form adipic anhydride, typically using an acid catalyst like sulfuric acid in an organic solvent at elevated temperatures.[11][16] The resulting adipic anhydride is then reacted with ethanol in a subsequent step to yield **monoethyl adipate** with high purity and yield, minimizing the formation of the diester byproduct.[11][16]

Enzymatic Synthesis

Biocatalytic methods using enzymes, such as immobilized lipases, offer a greener alternative for the synthesis of adipate esters.[17] These reactions are often performed under milder conditions and can exhibit high selectivity.[18]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **monoethyl adipate** based on published methods.

Protocol 1: Synthesis via Adipic Anhydride Intermediate

This protocol is adapted from a patented method designed for high purity and yield.[11][16]

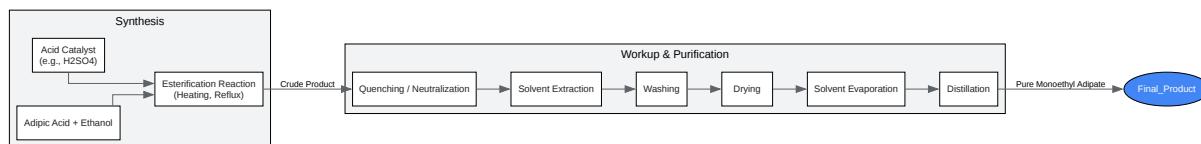
Step 1: Formation of Adipic Anhydride

- In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid, concentrated sulfuric acid (98%), and an organic solvent (e.g., trimethylbenzene). The typical weight ratio is 1-2 parts adipic acid, 0.1-0.3 parts sulfuric acid, and 2-3 parts organic solvent.[11]
- Heat the mixture to reflux at a temperature of 145-170 °C for 4-6 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.[11][16]
- Once water evolution ceases, cool the reaction mixture to 15-35 °C.[11][16]

- Allow the mixture to stand and separate the lower layer containing sulfuric acid.[11]

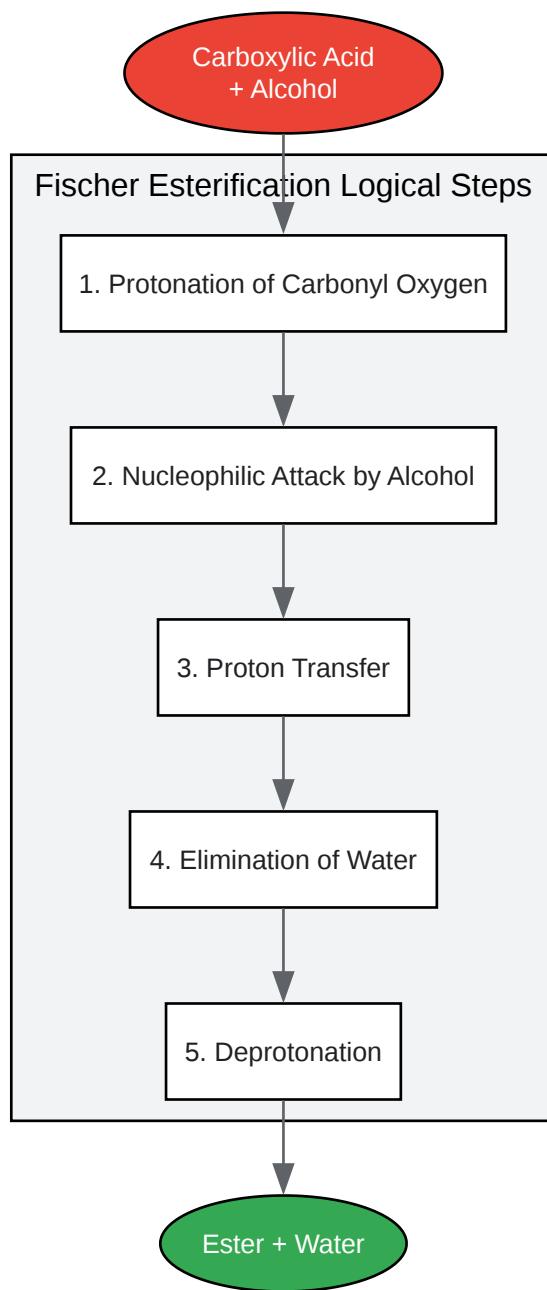
Step 2: Alcoholytic of Adipic Anhydride

- To the product from Step 1, slowly add absolute ethanol dropwise over 2-4 hours. The molar ratio of ethanol to the initial adipic acid should be approximately 0.9-1.05:1. Maintain the temperature below 30 °C during the addition.[11]
- After the addition is complete, heat the mixture to 45-65 °C and maintain it at this temperature for 1-4 hours.[11][16]
- Remove the organic solvent under reduced pressure.[11][16]
- Purify the resulting crude product by distillation to obtain **monoethyl adipate** with a purity of >99% and a molar yield of 96-97%. [11][16]


Protocol 2: Direct Esterification with Acetic Acid Catalyst

This method utilizes acetic acid as a catalyst in a solvent system.[19]

- Combine adipic acid, 95% ethanol, 6% acetic acid (by mass concentration), and chloroform in a reaction vessel. A typical mass ratio is 1 part adipic acid to 0.45 parts ethanol, 0.2 parts acetic acid, and 4 parts chloroform.[19]
- Heat the mixture to 60 °C and maintain this temperature for 8 hours.[19]
- After the reaction period, allow the mixture to cool and separate the layers. The aqueous acidic layer can be recycled for subsequent batches.[19]
- The organic layer is then concentrated under reduced pressure (e.g., -0.085 MPa at 60 °C) to yield the crude product.[19]
- Further purification can be achieved by continuous extraction with a solvent such as n-heptane, followed by concentration of the extract to yield **monoethyl adipate** with high purity (e.g., 99.26%) and yield (e.g., 98.4%).[19]


Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of **monoethyl adipate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **monoethyl adipate**.

[Click to download full resolution via product page](#)

Caption: Logical steps of the Fischer esterification mechanism.

Applications in Research and Development

Monoethyl adipate serves as an important intermediate in various fields of organic synthesis. [1] Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block for the synthesis of more complex molecules. It finds applications in the

pharmaceutical, agrochemical, and dyestuff industries.[\[1\]](#) Additionally, it is used as a plasticizer.[\[4\]](#)

Conclusion

This guide provides a detailed technical overview of **monoethyl adipate**, focusing on its synthesis and properties. The presented protocols and data are intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a comprehensive understanding and practical application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Monoethyl Adipate | 626-86-8 [chemicalbook.com]
- 2. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. What is Monoethyl Adipate - Properties & Specifications [histry-chem.com]
- 5. Mono ethyl adipate [webbook.nist.gov]
- 6. Mono ethyl adipate [webbook.nist.gov]
- 7. Mono ethyl adipate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Monoethyl Adipate manufacturers and suppliers in india [chemicalbook.com]
- 9. 己二酸单乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. monoethyl adipate, 626-86-8 [thegoodsentscompany.com]
- 11. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. CN107043327A - A kind of synthetic method of monoethyl adipate - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 17. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
- 18. Monoethyl adipate | Benchchem [benchchem.com]
- 19. Monoethyl Adipate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Monoethyl Adipate: A Comprehensive Technical Guide to Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234035#monoethyl-adipate-synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

